Nitrocyclopropane

描述

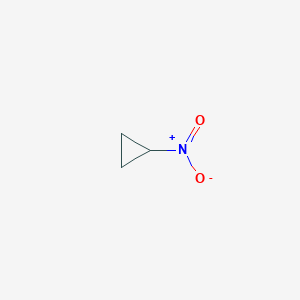

Structure

2D Structure

3D Structure

属性

IUPAC Name |

nitrocyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c5-4(6)3-1-2-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSLARHICMEYEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512911 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13021-02-8 | |

| Record name | Nitrocyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Energetic Materials

Overview

Nitrocyclopropane is primarily recognized for its potential as an energetic material. Its high energy density and the inherent strain of the cyclopropane ring make it a candidate for use in explosives and propellants.

Mechanism of Action

The energy release during decomposition is attributed to the strained ring structure and the presence of the nitro group, which facilitates rapid breakdown and energy release. This property positions this compound at the forefront of research into new energetic materials that require enhanced performance with reduced sensitivity.

Case Study: Synthesis and Performance

Recent studies have demonstrated that this compound derivatives can be synthesized through various methods, yielding compounds with promising energetic properties. For instance, a study reported the synthesis of acylated nitrocyclopropanes, which were transformed into furan derivatives, showcasing their versatility in energetic applications .

Pharmaceuticals

Overview

this compound derivatives are explored for their potential biological activities, particularly in drug development. The structural characteristics of these compounds allow for modifications that can lead to new therapeutic agents.

Biological Activity

Research indicates that certain this compound derivatives exhibit interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. For example, aminocyclopropanecarboxylic acids derived from nitrocyclopropanes have been investigated for their roles in pharmaceutical applications.

Case Study: Hormaomycin

One notable application involves the this compound moiety found in hormaomycin, a peptide lactone with significant biological activities. This compound illustrates how nitrocyclopropanes can serve as key structures in biologically active molecules .

Organic Synthesis

Overview

In organic chemistry, nitrocyclopropanes are utilized as versatile intermediates in the synthesis of complex organic molecules. Their unique reactivity allows chemists to construct a variety of functionalized compounds.

Synthetic Applications

The ability to undergo various chemical transformations makes nitrocyclopropanes valuable in synthetic pathways. They can participate in reactions such as nucleophilic substitutions and cycloadditions, leading to diverse products.

Data Table: Yields of Cyclopropanation Reactions

| Alkene | Yield (%) |

|---|---|

| Styrene | 55 |

| Isobutene | 50 |

| 1-Hexene | 55 |

| Cis-2-butene | 40 |

| Cyclohexene | 40 |

This table summarizes the yields obtained from cyclopropanation reactions involving various alkenes and nitrodiazo precursors, highlighting the effectiveness of nitrocyclopropanes as synthetic intermediates .

作用机制

The mechanism by which nitrocyclopropane exerts its effects depends on the specific application:

Energetic Materials: The high energy release upon decomposition is attributed to the strained ring structure and the presence of the nitro group, which facilitates rapid breakdown and energy release.

Pharmaceuticals: The biological activity of this compound derivatives is often linked to their interaction with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

相似化合物的比较

Comparison with Similar Compounds

Nitrocyclobutane and Nitrocyclopentane

- Reactivity : this compound’s higher ring strain facilitates ring-opening reactions (e.g., boronate urea-mediated cleavage to synthesize CB-1 receptor inverse agonists) compared to nitrocyclobutane, which requires harsher conditions .

- Thermochemistry: Theoretical studies show intermolecular H-bonding with HF weakens the C–NO₂ bond in this compound more significantly than in larger nitrocycloalkanes .

Donor-Acceptor (D–A) Cyclopropanes

- Catalytic Systems : D–A cyclopropanes often employ Sc(OTf)₃ or Fe(II) for ring-opening, whereas this compound leverages transition metals (Rh, Cu) for synthesis .

Strained Nitroheterocycles

This compound’s strain energy (~27.5 kcal/mol) exceeds that of nitroaziridines (~24 kcal/mol) but is lower than nitrooxiranes (~30 kcal/mol). Its stability in energetic materials derives from balanced strain and nitro group density, unlike nitroheterocycles with fused oxygen/nitrogen, which prioritize sensitivity .

生物活性

Nitrocyclopropane, a compound characterized by its unique three-membered ring structure and nitro functional group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological effects, and potential applications of this compound derivatives, highlighting key research findings and case studies.

Synthesis of Nitrocyclopropanes

The synthesis of nitrocyclopropanes typically involves cyclopropanation reactions using nitrodiazomethanes or other nitro-containing precursors. Various methods have been reported, including:

- Cyclopropanation with Alkenes : Nitrocyclopropanes can be synthesized by reacting nitrodiazomethanes with electron-rich alkenes under specific conditions. Yields vary significantly depending on the alkene's structure, with optimal yields observed for unhindered alkenes .

- Acylation Reactions : Recent studies have demonstrated the acylation of nitrocyclopropanes, leading to the formation of valuable intermediates for further chemical transformations .

Table 1: Summary of Synthesis Methods for Nitrocyclopropanes

| Method | Starting Material | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanation with Alkenes | Nitro-diazomethanes | 50-83 | |

| Acylation | Nitrocyclopropanes | 44-62 | |

| Ring-closure processes | Nitro compounds | Varied |

Biological Activity

This compound derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Nitro-containing compounds are being investigated as potential anticancer agents. Their mechanism often involves targeting hypoxic tumor environments, making them suitable candidates for hypoxia-activated prodrugs . For instance, certain nitrobenzopyrans have shown enhanced antitumor effects due to the presence of the nitro group at specific positions.

- Anti-inflammatory Effects : Some this compound derivatives have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS) and other inflammatory mediators such as COX-2 and TNF-α. The stereochemistry of the nitro group plays a crucial role in these inhibitory interactions .

- Antibacterial Properties : Research indicates that this compound derivatives can exhibit significant antibacterial activity against various pathogens. The presence of the nitro group enhances lipophilicity, facilitating better membrane interaction and penetration .

Case Study: Antitumor Activity of Nitrobenzopyrans

A study focused on the antitumor properties of nitrobenzopyran derivatives demonstrated that compounds with a nitro group at the C3 position exhibited superior activity against cancer cell lines. These compounds were able to induce apoptosis in hypoxic conditions typical of tumor microenvironments, highlighting their potential as targeted anticancer therapies .

The biological activity associated with this compound is largely attributed to the reduction of the nitro group to form reactive intermediates such as hydroxylamines and nitroso compounds. These intermediates can interact with cellular macromolecules, leading to both therapeutic effects and potential toxicity:

- Reduction Pathway : The enzymatic reduction of the nitro group is critical for its biological activity. This process typically involves NADH or NADPH as reducing agents and results in various intermediates that can exert toxic effects or therapeutic benefits depending on their interaction with biomolecules .

准备方法

Historical Context and Early Synthetic Approaches

Direct Nitration of Cyclopropane

Early attempts to synthesize nitrocyclopropane involved the direct nitration of cyclopropane using nitric acid or nitrogen dioxide. However, this method suffered from low yields (<10%) due to the instability of cyclopropane under strongly acidic conditions. The reaction’s exothermic nature often led to ring-opening side products, rendering it impractical for large-scale synthesis.

Ring Closure of 3-Iodo-1-nitropropane

Prior to the discovery of modern methods, 3-iodo-1-nitropropane was cyclized using bases such as potassium hydroxide. While this approach improved yields to approximately 10–15%, it required a costly iodination step starting from 3-chloro-1-nitropropane. The necessity for sodium iodide and subsequent purification further limited its industrial viability.

Base-Induced Cyclization of 3-Chloro-1-nitropropane

Reaction Mechanism and Solvent Optimization

The breakthrough in this compound synthesis came with the discovery that 3-chloro-1-nitropropane undergoes efficient cyclization in polar aprotic solvents in the presence of a base. The mechanism involves deprotonation of the nitro compound, followed by intramolecular nucleophilic displacement of the chloride ion to form the cyclopropane ring.

Critical Solvent Systems :

- Dimethyl sulfoxide (DMSO) : Demonstrated the highest yields (40–52%) due to its strong solvation of cations and stabilization of the transition state.

- Dimethylformamide (DMF) and dimethylacetamide (DMAC) : Provided moderate yields (22–29%) but required elevated temperatures.

- Sulfolane : Less effective than DMSO but useful for reactions requiring higher boiling points.

Table 1: Solvent Effects on Cyclization Efficiency

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dimethyl sulfoxide | 26–100 | 2–30 | 40–52 |

| Dimethylformamide | 26–55 | 3–10 | 17–29 |

| Sulfolane | 100 | 2 | 35 |

Base Selection and Stoichiometry

The choice of base significantly impacts reaction efficiency. Carbonates (e.g., potassium carbonate) and fluorides (e.g., potassium fluoride) are preferred due to their mild basicity and compatibility with polar aprotic solvents. Tertiary amines, such as triethylamine, showed lower selectivity (<50% efficiency) due to competing side reactions.

Optimal Conditions :

- Molar ratio (base:substrate) : 1:1 to 2.5:1.

- Temperature range : 26–160°C, with higher temperatures accelerating reaction rates but risking decomposition.

Table 2: Base Performance in DMSO at 26°C

| Base | Conversion (%) | Yield (%) | Efficiency (%) |

|---|---|---|---|

| Potassium carbonate | 100 | 52 | 52 |

| Lithium carbonate | 97 | 47 | 48 |

| Triethylamine | 93 | 41 | 46 |

Kinetic and Thermodynamic Considerations

Reaction kinetics studies revealed a trade-off between conversion and selectivity. Prolonged reaction times (up to 30 hours) increased conversion but decreased efficiency due to this compound degradation. For instance, a 30-hour reaction in DMSO with potassium carbonate achieved 93% conversion but only 41% yield.

Decarboxylation of γ-Nitro Carboxylates

Methodology and Mechanistic Insights

An alternative route involves the decarboxylation of γ-nitro carboxylate salts in wet dimethyl sulfoxide at 80°C. This method proceeds via a six-membered cyclic transition state, releasing carbon dioxide and forming this compound in near-quantitative yields.

Advantages :

- Avoids halogenated intermediates.

- Compatible with a wide range of carboxylate precursors.

Limitations :

- Requires pre-synthesis of γ-nitro carboxylates, adding synthetic steps.

Table 3: Decarboxylation Yields for Selected Substrates

| Substrate | Yield (%) |

|---|---|

| This compound carboxylate | 99 |

| 2-Nitro-1-carboxycyclopropane | 95 |

常见问题

Q. What established synthetic methodologies are available for nitrocyclopropane derivatives, and how can reaction efficiency (yield, stereoselectivity) be systematically optimized?

- Methodological Answer : A widely cited approach involves organocatalytic domino reactions, such as the one-pot, four-step synthesis of bicyclic nitrocyclopropanes (e.g., 6-nitro-3-thiabicyclo[3,1,0]hexane-1-carbaldehyde). Key variables include:

- Catalyst system : Use of 20 mol% catalyst (e.g., 181 ) with benzoic acid (10 mol%) as an additive .

- Solvent and temperature : CH2Cl2 at 40 °C under inert atmosphere .

- Nucleophile selection : Bromonitromethane with triethylamine for α-alkylation .

Optimization strategies: - Screen solvents (e.g., toluene, THF) to improve yield.

- Adjust stoichiometric ratios of nucleophiles/additives.

- Monitor stereoselectivity via chiral HPLC or NMR (e.g., 95:5 er reported) .

Table 1 : Example Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield | Stereoselectivity (er/dr) |

|---|---|---|---|

| 1 | Catalyst 181, CH2Cl2, 40 °C | 45% | 100:0 dr, 95:5 er |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound compounds?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign cyclopropane ring protons (δ 1.5–2.5 ppm) and nitro group shifts (δ 4.0–5.0 ppm). Use deuterated solvents (e.g., CDCl3) for resolution .

- X-ray crystallography : Resolve stereochemistry and bond angles in crystalline derivatives .

- IR spectroscopy : Confirm nitro group presence (stretching at ~1540 cm<sup>-1</sup>) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can stereochemical outcomes in this compound synthesis be mechanistically rationalized, particularly in domino reactions?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Perform temperature-dependent experiments (e.g., 15–35 °C) to assess reaction pathway dominance .

- Stereochemical probes : Use enantiopure starting materials (e.g., (d,l)- or meso-isomers) to track stereochemical fidelity during isomerization .

- Computational modeling : Apply DFT calculations to map transition states and predict diastereomeric/excess ratios .

- Isotopic labeling : Introduce <sup>2</sup>H or <sup>13</sup>C labels to trace bond reorganization in intermediates .

Q. What methodologies are suitable for analyzing kinetic data in this compound reactions (e.g., ring-opening or isomerization)?

- Methodological Answer :

- Real-time NMR monitoring : Track reaction progress by integrating solvent-free <sup>1</sup>H NMR peaks (e.g., OH peak at δ 4.8 ppm in NaOD/D2O systems). Use cut-and-weigh or digital integration for area quantification .

- First-order kinetics : Fit time-dependent concentration data to ln([A]0/[A]) = kt for rate constant (k) determination .

- Variable-temperature studies : Calculate activation parameters (ΔH‡, ΔS‡) via Eyring plots .

Q. How can contradictions in reported mechanistic pathways for this compound transformations (e.g., isomerization to nitronates) be resolved?

- Methodological Answer :

- Comparative kinetic studies : Replicate conflicting studies under identical conditions (solvent, catalyst, temperature) to isolate variables .

- In-situ spectroscopy : Use FTIR or Raman to detect transient intermediates (e.g., nitronate anions) .

- Cross-validation : Combine experimental data (e.g., isotopic labeling) with computational mechanistic predictions .

- Literature meta-analysis : Systematically categorize discrepancies by reaction class (e.g., thermal vs. catalytic pathways) .

Experimental Design & Reproducibility

Q. What steps ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer :

- Detailed protocols : Document catalyst activation, solvent drying, and inert atmosphere procedures (e.g., Schlenk techniques) .

- Supporting Information : Provide raw NMR/FID files, crystallographic data (CIF), and HPLC chromatograms in supplementary materials .

- Negative controls : Run reactions without catalysts/nucleophiles to confirm pathway specificity .

Q. How should researchers design experiments to investigate understudied aspects of this compound chemistry (e.g., photochemical reactivity)?

- Methodological Answer :

- Hypothesis-driven design : Link unexplored properties (e.g., UV-induced ring strain) to existing theories (e.g., frontier molecular orbital interactions) .

- High-throughput screening : Test multiple light sources (wavelengths 254–450 nm) and sensitizers (e.g., benzophenone) .

- Safety protocols : Address potential hazards of nitro compounds under UV exposure (e.g., radical formation) .

Data Analysis & Interpretation

Q. What statistical tools are appropriate for analyzing contradictory data in this compound studies?

- Methodological Answer :

- Error analysis : Calculate standard deviations across triplicate runs for yield/stereoselectivity .

- Principal Component Analysis (PCA) : Identify clusters in multivariate data (e.g., solvent polarity vs. yield) .

- Bayesian inference : Quantify confidence intervals for competing mechanistic models .

Q. How can computational chemistry complement experimental studies of this compound reactivity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。